Glycohyodeoxycholic acid
Overview
Description
- Glycohyodeoxycholic Acid (GHDCA) is a metabolite found in humans. It is a glycine derivative of the secondary bile acid hyodeoxycholic acid (HDCA).
- Bile acids play essential roles in lipid digestion, absorption, and cholesterol homeostasis. GHDCA is one of the primary metabolites of HDCA in the liver hepatocytes.
- Its chemical formula is C26H43NO5, and its molecular weight is 449.62 g/mol .
Mechanism of Action
Target of Action
Glycohyodeoxycholic acid is a major metabolite of the secondary bile acid hyodeoxycholic acid . It primarily targets the Farnesoid X receptor (FXR) and Cholesterol 7α-hydroxylase (CYP7A1) . FXR is a nuclear receptor that regulates the synthesis and transport of bile acids, while CYP7A1 is a crucial enzyme in the conversion of cholesterol into bile acids .
Mode of Action
This compound interacts with its targets by inhibiting FXR, which in turn induces the expression of CYP7A1 . This results in the acceleration of the conversion of cholesterol into bile acids, which are then excreted in feces .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bile acid synthesis pathway . By inhibiting FXR and inducing CYP7A1, this compound promotes the conversion of cholesterol into bile acids . This process is part of the body’s natural mechanism for regulating cholesterol levels.
Pharmacokinetics
As a bile acid, it is known to facilitate the absorption, transport, and excretion of sterols and fats in the liver and intestine .
Result of Action
The primary result of this compound’s action is the reduction of cholesterol levels. By promoting the conversion of cholesterol into bile acids, it helps regulate cholesterol metabolism and potentially prevent conditions such as hyperlipidemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain gut microbiota can affect the metabolism of hyodeoxycholic acid, the parent compound of this compound . Additionally, diet and lifestyle factors that impact cholesterol levels and gut microbiota composition may also influence the efficacy and stability of this compound’s action .
Biochemical Analysis
Biochemical Properties
Glycohyodeoxycholic Acid plays a significant role in biochemical reactions. In liver hepatocytes, hyodeoxycholic acid and other secondary bile acids (BAs), undergo a process of conjugation with amino acids glycine or taurine, catalyzed by specific enzymes . This process is crucial for the metabolism and excretion of bile acids.
Cellular Effects
It is known that bile acids, including this compound, can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has preventative effects on gallstone formation
Metabolic Pathways
This compound is involved in the metabolic pathways of bile acids. These pathways involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
- GHDCA is synthesized through conjugation with amino acids (glycine or taurine) in the liver. Enzymes catalyze this process, converting HDCA into GHDCA.
- Industrial production methods involve isolating GHDCA from biological sources or chemical synthesis.
Chemical Reactions Analysis
- GHDCA undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation: GHDCA can be oxidized using strong oxidizing agents.
- Reduction: Reduction of GHDCA can yield dihydroxy bile acids.
- Substitution: GHDCA can undergo nucleophilic substitution reactions.
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Medicine: GHDCA has been investigated for its potential in preventing gallstone formation.
Biology: Researchers study GHDCA’s role in bile acid metabolism and its impact on liver health.
Chemistry: Understanding its reactivity and interactions informs drug design and therapeutic strategies.
Industry: GHDCA may find applications in pharmaceuticals or as a reference compound.
Comparison with Similar Compounds
- GHDCA is unique due to its glycine conjugation and specific metabolic pathway.
- Similar compounds include other bile acids like cholic acid, deoxycholic acid, and chenodeoxycholic acid.
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIYSFQOFYOFZ-BRDORRHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13042-33-6 | |
Record name | Glycohyodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Glycohyodeoxycholic acid (GHDCA) play in the context of radiogenic skin injury?
A1: Research suggests that ionizing radiation can significantly alter bile acid metabolism, including GHDCA. Specifically, GHDCA levels were found to be significantly elevated in irradiated skin tissue. [] This suggests a potential role for GHDCA in the body's response to radiation damage. Interestingly, deoxycholic acid (DCA), another bile acid, showed promise in promoting wound healing and mitigating epidermal hyperplasia in a rat model of radiogenic skin damage. [] Further research is needed to fully understand the implications of altered GHDCA levels and explore the therapeutic potential of bile acids in treating radiogenic skin injury.
Q2: Can we use GHDCA as a potential biomarker for cognitive decline?
A2: A recent study explored the potential of various biomarkers, including GHDCA, for predicting cognitive decline. Interestingly, GHDCA, along with four other serum gut metabolites, showed some ability to differentiate between cognitively unimpaired individuals and those with dementia. [] While the model utilizing these metabolites achieved an AUC of 0.717 (95% CI: 0.657–0.777) for predicting dementia prevalence from cognitively unimpaired participants, it's essential to note that this was not as robust as the models using CSF proteins or lipids. [] Further investigation is required to determine the clinical utility of GHDCA as a potential biomarker for cognitive decline.
Q3: How can we effectively isolate and purify GHDCA from natural sources for research purposes?
A3: High-speed counter-current chromatography (HSCCC), coupled with evaporative light scattering detection (ELSD), has proven to be an effective method for isolating and purifying GHDCA from natural sources like Pulvis Fellis Suis (Pig gallbladder bile). [] This technique allowed researchers to obtain GHDCA with a high degree of purity (96.72%) in a single-step separation, demonstrating its efficiency for obtaining research-grade GHDCA. [] This purified GHDCA can then be used for further studies investigating its properties and potential applications.
Q4: What analytical techniques are commonly employed to identify and quantify GHDCA in complex mixtures?
A4: Several analytical techniques are commonly used to identify and quantify GHDCA. High-performance liquid chromatography (HPLC) coupled with ELSD is a robust method for quantitative analysis, offering good linearity and recovery rates for GHDCA. [] For qualitative analysis, UHPLC-LTQ-Orbitrap-MS provides a fast and efficient method for identifying GHDCA in complex mixtures like Suis Fellis Pulvis. [] This technique leverages accurate mass measurements, fragmentation patterns, and chromatographic retention times to accurately characterize GHDCA. [] Additionally, techniques like ESI-MS, 1H NMR, and 13C NMR are also valuable for structural confirmation. [] These diverse analytical tools provide a comprehensive approach to studying GHDCA in various biological and chemical contexts.
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